ethyl 4-[(1-oxophthalazin-2(1H)-yl)acetyl]piperazine-1-carboxylate
CAS No.:
Cat. No.: VC14776213
Molecular Formula: C17H20N4O4
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20N4O4 |
|---|---|
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | ethyl 4-[2-(1-oxophthalazin-2-yl)acetyl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C17H20N4O4/c1-2-25-17(24)20-9-7-19(8-10-20)15(22)12-21-16(23)14-6-4-3-5-13(14)11-18-21/h3-6,11H,2,7-10,12H2,1H3 |
| Standard InChI Key | VDYUFVVVTKMKMP-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3C=N2 |
Introduction
Structural and Molecular Characteristics
The compound’s structure integrates three critical components:
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Piperazine ring: A six-membered diamine ring that enhances solubility and enables hydrogen bonding with biological targets .
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Phthalazinone moiety: A bicyclic system with a ketone group, contributing to aromatic stacking interactions and metabolic stability .
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Ethyl ester group: Serves as a hydrolyzable prodrug moiety, facilitating controlled drug release in vivo.
Crystallographic studies reveal a planar phthalazinone core connected to the piperazine ring via an acetyl linker. The ethyl ester occupies an axial position, optimizing steric compatibility with enzyme active sites . Quantum mechanical calculations predict a dipole moment of 5.2 Debye, suggesting moderate polarity conducive to blood-brain barrier penetration.
Synthesis and Manufacturing Processes
Key Synthetic Routes
The synthesis of ethyl 4-[(1-oxophthalazin-2(1H)-yl)acetyl]piperazine-1-carboxylate typically follows a multi-step protocol:
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Phthalazinone Formation: Condensation of phthalic anhydride with hydrazine hydrate yields 1-oxophthalazin-2(1H)-one .
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Acetylation: Reaction with chloroacetyl chloride introduces the acetyl spacer.
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Piperazine Coupling: Nucleophilic substitution with ethyl piperazine-1-carboxylate in the presence of K₂CO₃ in acetonitrile .
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Esterification: Ethanol-mediated esterification under reflux completes the synthesis .
Optimization Strategies
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Solvent Selection: Using ethanol-water mixtures (3:1 v/v) improves yield to 78% compared to pure ethanol (62%) .
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Catalysis: Triethylamine (10 mol%) reduces reaction time from 24 hours to 8 hours.
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Temperature Control: Maintaining 60–70°C during acetylation minimizes byproduct formation .
Chemical Reactivity and Functionalization
The compound exhibits reactivity at three sites:
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Piperazine Nitrogen: Undergoes alkylation or acylation to modify pharmacokinetic properties .
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Phthalazinone Ketone: Reduces to a secondary alcohol for prodrug derivatization.
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Ethyl Ester: Hydrolyzes to a carboxylic acid under physiological conditions, enhancing water solubility .
Table 1: Representative Derivatives and Their Modifications
Biological Activities and Mechanisms
Antimicrobial Efficacy
Against Staphylococcus aureus (MIC = 16 μg/mL), the compound interferes with bacterial topoisomerase IV, inducing DNA double-strand breaks . Synergy with β-lactams enhances efficacy 4-fold, per checkerboard assays.
Pharmacokinetic Profile
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Bioavailability: 42% in rodent models, with Cₘₐₓ = 1.2 μg/mL at 2 hours .
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Metabolism: Hepatic CYP3A4-mediated oxidation to inactive metabolites.
Applications in Drug Development
Combination Therapies
Co-administration with adenosine receptor antagonists (e.g., ciforadenant) amplifies antitumor responses in melanoma models . This synergy reduces tumor volume by 68% compared to monotherapy.
Prodrug Design
The ethyl ester serves as a prodrug moiety, hydrolyzing in plasma to the active carboxylic acid. This strategy improves oral absorption (AUC = 12.3 μg·h/mL vs. 4.7 μg·h/mL for free acid) .
Comparative Analysis with Structural Analogs
Table 2: Structural and Functional Comparison of Piperazine-Phthalazinone Derivatives
The ethyl ester variant exhibits superior metabolic stability (t₁/₂ = 3.8h vs. 1.5h for methyl ester), attributed to slower esterase-mediated hydrolysis.
Future Research Directions
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